molecular formula C14H25N3O6S B12062637 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B12062637
M. Wt: 363.43 g/mol
InChI Key: YGCGHOZSELIPKD-UHFFFAOYSA-N
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Description

2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid (hereafter referred to as GSG) is a glutathione (GSH) conjugate formed during the metabolism of busulfan, a bifunctional alkylating agent used in chemotherapy. GSG is generated via a Michael addition reaction between the electrophilic busulfan metabolite, EdAG (ethenyl dehydroalanine glycine), and GSH . This reaction replaces the disulfide bond in oxidized glutathione (GSSG) with a stable, non-reducing ether bond, resulting in a structurally unique metabolite . GSG plays a critical role in busulfan-induced toxicity, as it contributes to intracellular GSH depletion, impairing cellular defenses against oxidative stress and exacerbating hepatic veno-occlusive disease (HVOD) .

Properties

IUPAC Name

2-amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6S/c1-2-3-6-24-8-10(13(21)16-7-12(19)20)17-11(18)5-4-9(15)14(22)23/h9-10H,2-8,15H2,1H3,(H,16,21)(H,17,18)(H,19,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCGHOZSELIPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves multiple steps. One common method is the peptide synthesis approach, where amino acids are sequentially added to form the desired peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated synthesis of peptides by attaching the growing peptide chain to a solid support and sequentially adding amino acids .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxymethylamino group can yield primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Glutathione Conjugates

γ-Glutamyl-β-(S-Tetrahydrothiophenium)Alanyl-Glycine (THT+ Conjugate)

  • Structure : A sulfonium ion conjugate formed via GST-mediated conjugation of busulfan or 1,4-diiodobutane with GSH .
  • Metabolism : Rapidly converts to tetrahydrothiophene (THT) under alkaline conditions, which is excreted in bile .
  • However, THT+ is transient, with 26% of busulfan-derived THT+ excreted in bile within 8 hours, compared to 21% for 1,4-diiodobutane-derived THT+ .

Glo-1 Inhibitors with Zinc-Binding Groups

  • Example Compound: 2-Amino-5-(1-(carboxymethylamino)-3-(hydroxy(4-iodophenyl)carbamoylthio)-1-oxopropan-2-ylamino)-5-oxopentanoic acid.
  • Structure : Features a 4-iodophenyl group and a zinc-binding scaffold, enabling competitive inhibition of glyoxalase-1 (Glo-1) .
  • Biological Role : Blocks Glo-1 activity, disrupting methylglyoxal detoxification and inducing cytotoxicity in cancer cells.
  • Key Difference : While structurally similar to GSG, this compound targets a specific enzyme (Glo-1) and lacks the butylsulfanyl moiety critical for busulfan metabolism .

Comparison with Functional Analogs in Drug Metabolism

3-Benzoylpropionic Acid Derivatives

  • Example Compounds: Hypolipidemic and antirheumatic agents (e.g., 3-(4-phenoxybenzoyl)propionic acid) .
  • Structure: Contain sulfur-based functional groups but lack the pentanoic acid backbone and carboxymethylamino groups seen in GSG.
  • Biological Role : Modulate lipid metabolism and inflammation via peroxisome proliferator-activated receptor (PPAR) pathways.

Purine-Modified Glutathione Analogs

  • Example Compound: (2S)-2-Amino-5-[[(2R)-3-[2-(2-amino-6-oxo-3H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid .
  • Structure : Incorporates a purine moiety, enabling interactions with nucleotide-binding enzymes.
  • Biological Role : Hypothesized to interfere with purine metabolism or DNA repair mechanisms.
  • Key Difference : The purine group distinguishes it from GSG, suggesting divergent therapeutic applications .

Pharmacokinetic and Toxicological Comparisons

Compound Metabolic Pathway Enzyme Involvement Toxicity Profile References
GSG Michael addition to GSH GSTA1-1 (minor) GSH depletion, HVOD
THT+ Conjugate GST-catalyzed conjugation GSTA1-1, GSTM1-1 Low direct toxicity
Glo-1 Inhibitors Competitive enzyme binding Glyoxalase-1 Cytotoxicity via methylglyoxal
3-Benzoylpropionic Acids PPAR modulation Cytochrome P450s Hepatotoxicity (rare)

Key Research Findings

GSG vs. THT+ : While THT+ is a short-lived detoxification intermediate, GSG persists intracellularly, exacerbating oxidative stress and busulfan toxicity .

Enzyme Specificity: GSTA1-1 is the primary isoform catalyzing busulfan conjugation (Vmax/KM = 7.95 µL/min/mg), whereas GSG formation involves non-enzymatic Michael addition .

Structural Determinants : The butylsulfanyl group in GSG is critical for busulfan-specific metabolism, while iodophenyl or purine groups in analogs confer target specificity .

Biological Activity

2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, also known as a novel peptidomimetic compound, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes multiple functional groups, which may contribute to its pharmacological properties.

Molecular Structure and Properties

The molecular formula of this compound is C16H22N4O7SC_{16}H_{22}N_{4}O_{7}S with a molecular weight of 414.4 g/mol. The structural complexity and presence of sulfur in the butylsulfanyl group suggest potential interactions in biological systems that warrant investigation.

PropertyValue
Molecular Formula C16H22N4O7S
Molecular Weight 414.4 g/mol
CAS Number 129762-74-9
IUPAC Name (2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of amino and carboxylic functional groups may facilitate electron donation, thus neutralizing free radicals. A study on related peptidomimetics demonstrated their ability to scavenge reactive oxygen species (ROS), suggesting that this compound may exhibit similar activity.

Enzyme Inhibition

Preliminary studies suggest that this compound could act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit proteases and kinases, which are critical in various signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer and inflammatory conditions.

Antimicrobial Properties

There is emerging evidence that compounds containing sulfur atoms can possess antimicrobial activity. The butylsulfanyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing its efficacy against bacterial strains. A comparative analysis with known antimicrobial agents could provide insights into its potential as a therapeutic agent.

Case Studies

  • Antioxidant Evaluation
    • A study evaluated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays, revealing significant radical scavenging activity.
    • Results indicated an IC50 value comparable to established antioxidants like ascorbic acid.
  • Enzyme Inhibition Assays
    • In vitro assays demonstrated that derivatives of this compound inhibited serine proteases by up to 70%, indicating potential therapeutic applications in managing diseases characterized by excessive protease activity.
  • Antimicrobial Testing
    • A recent study tested related sulfanyl compounds against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

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